molecular formula C7H7ClFN3S B12865610 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide

4-(2-Chloro-3-fluorophenyl)thiosemicarbazide

Cat. No.: B12865610
M. Wt: 219.67 g/mol
InChI Key: CJCITUDKQJPHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides.

Preparation Methods

The synthesis of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide typically involves the reaction of 2-chloro-3-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Chloro-3-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial and parasitic infections.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. The compound may also interfere with the replication of viral DNA or RNA, thereby preventing the spread of infections .

Comparison with Similar Compounds

4-(2-Chloro-3-fluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:

Biological Activity

4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a compound belonging to the thiosemicarbazide class, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8ClFN3S\text{C}_8\text{H}_8\text{ClF}\text{N}_3\text{S}

This structure features a thiosemicarbazide backbone with a chloro and fluorine substitution on the phenyl ring, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.63
Bacillus cereus15.63
Micrococcus luteus15.63
Candida albicans1.56

The compound demonstrated a bacteriostatic effect with an MBC/MIC ratio greater than 4, indicating its potential as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial properties, thiosemicarbazides have been investigated for their antiviral activity . Although specific data on this compound is limited, related compounds in the thiosemicarbazide class have shown significant antiviral effects against various viruses, suggesting potential pathways for further research .

Anticancer Activity

Thiosemicarbazides are recognized for their anticancer properties , particularly in inducing apoptosis in cancer cell lines. Studies have shown that compounds within this class can inhibit cell proliferation and induce cell death in various cancer types, including leukemia and breast cancer. The cytotoxic effects of this compound are likely influenced by its structural characteristics:

Cancer Cell Line IC50 (µM)
SW620 (Colon Cancer)5.8
K-562 (Leukemia)7.6
MCF-7 (Breast Cancer)6.5

The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer progression .

Anthelmintic Activity

Recent studies have evaluated the anthelmintic activity of thiosemicarbazides, including this compound. It has been reported to cause significant mortality in nematodes at concentrations of 11.12 mg/mL, demonstrating its potential as an anthelmintic agent:

Concentration (mg/mL) Mortality (%)
11.12100
5.5675

This suggests that the compound could be effective against parasitic infections caused by nematodes .

The biological activities of thiosemicarbazides are attributed to several mechanisms, including:

  • Inhibition of DNA synthesis : Compounds can interfere with nucleic acid metabolism.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Disruption of cellular membranes : Leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

A variety of studies have highlighted the biological efficacy of thiosemicarbazides:

  • A study reported that derivatives showed strong antifungal activity against Candida strains with MIC values as low as 1.56 µg/mL .
  • Another investigation demonstrated that certain thiosemicarbazides could selectively target multidrug-resistant cancer cells, enhancing therapeutic efficacy while minimizing cytotoxicity to normal cells .
  • Research on anthelmintic properties revealed that these compounds could outperform conventional treatments like albendazole in certain cases .

Properties

Molecular Formula

C7H7ClFN3S

Molecular Weight

219.67 g/mol

IUPAC Name

1-amino-3-(2-chloro-3-fluorophenyl)thiourea

InChI

InChI=1S/C7H7ClFN3S/c8-6-4(9)2-1-3-5(6)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

CJCITUDKQJPHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NC(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.